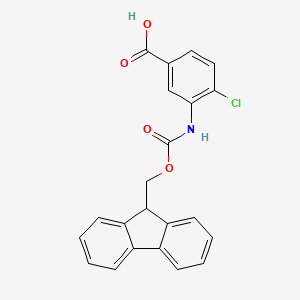
Geranyl chloride
概要
説明
Geranyl chloride is a chemical compound with the linear formula (CH3)2C=CHCH2CH2C(CH3)=CHCH2Cl . It is a colorless liquid and is used as a starting reagent in the synthesis of various compounds .
Synthesis Analysis
Geranyl chloride can be synthesized through a palladium-catalyzed cross-coupling reaction with aryl and alkenylgold (I) phosphanes to afford the α-substitution product . It can also be produced by treating geraniol with triphenylphosphine and carbon tetrachloride .Molecular Structure Analysis
The molecular structure of Geranyl chloride is represented by the linear formula (CH3)2C=CHCH2CH2C(CH3)=CHCH2Cl . Its molecular weight is 172.69 .Chemical Reactions Analysis
Geranyl chloride undergoes a palladium-catalyzed cross-coupling reaction with aryl and alkenylgold (I) phosphanes to afford the α-substitution product . This reaction is significant in the synthesis of various compounds.Physical And Chemical Properties Analysis
Geranyl chloride is a colorless liquid . It has a refractive index of n20/D 1.4808 (lit.) . Its boiling point is 102-104 °C/12 mmHg (lit.) and it has a density of 0.931 g/mL at 25 °C (lit.) .科学的研究の応用
Protein Prenylation
Geranyl chloride plays a crucial role in protein prenylation, a universal covalent post-translational modification found in all eukaryotic cells . This process involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid, and the prenyl group is important for protein-protein binding through specialized prenyl-binding domains .
C-terminal Anchoring of Proteins
Farnesylation and geranyl geranylation, which involve geranyl chloride, are essential in the C-terminal anchoring of proteins to the cell membrane . These post-translational modifications are most often catalyzed by either protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I) .
Diversification of Natural Products
Prenylation, which involves geranyl chloride, plays a vital role in the diversification of natural products like flavonoids, coumarins, and isoflavonoids .
Medicinal Applications
Many prenylated compounds, which involve geranyl chloride in their synthesis, have been identified as active components in medicinal plants with biological activities. These include anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity .
Drug and Functional Food Production
Due to their beneficial effects on diseases, prenylated compounds involving geranyl chloride are of particular interest as lead compounds for producing drugs and functional foods .
Synthesis of Various Compounds
Geranyl chloride is used as a starting reagent in the synthesis of various compounds, including the C25 compound moenocinol, 2-methyl-6-geranylphenol, and manoalide and seco-manoalide analogs .
Palladium-Catalyzed Cross-Coupling Reactions
Geranyl chloride undergoes palladium-catalyzed cross-coupling reactions with aryl and alkenylgold (I) phosphanes to afford the α-substitution product .
Safety and Hazards
作用機序
Target of Action
Geranyl chloride is derived from geraniol , a natural monoterpene alcohol found in essential oils of aromatic plants Geraniol has been shown to bind to GABA and glycine receptors , which play crucial roles in the nervous system.
Mode of Action
Geranyl chloride arises from the Appel reaction by treating geraniol with triphenylphosphine and carbon tetrachloride . This suggests that geranyl chloride might interact with its targets in a similar manner to geraniol. Geraniol exhibits neuroprotective effects by binding to GABA and glycine receptors, inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway, and regulating the expression of the nucleotide-binding oligomerization of NLRP3 inflammasome .
Biochemical Pathways
Geranyl chloride, like geraniol, may affect various biochemical pathways. Geraniol is known to play a role in the biosynthesis of other terpenes such as myrcene and ocimene . It also participates in the biosynthesis pathway of many cannabinoids in the form of CBGA . These pathways and their downstream effects contribute to the diverse biological activities of geraniol and potentially geranyl chloride.
Pharmacokinetics
Geraniol has been shown to permeate directly from the bloodstream to the central nervous system following oral administration to rats . The absolute bioavailability values of oral formulations of geraniol were found to be high , suggesting that geranyl chloride might have similar ADME properties.
Result of Action
Geraniol, from which geranyl chloride is derived, has been shown to have anti-inflammatory, antioxidant, neuroprotective, and anticancer effects . It can inhibit Hep-G2 hepatic cell proliferation at a concentration as low as 5 μg/mL . These effects might be expected from geranyl chloride as well.
Action Environment
The action of geranyl chloride could be influenced by various environmental factors. For instance, the low water solubility of geranyl acetate, a derivative of geraniol, facilitated its partition into the organic phase of a two-phase system, relieving the cellular toxicity attributed to the build-up of geraniol in the aqueous phase . Similar environmental factors might influence the action, efficacy, and stability of geranyl chloride.
特性
IUPAC Name |
(2E)-1-chloro-3,7-dimethylocta-2,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAUCMCTKPXDIY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCl)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063494, DTXSID301316702 | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Geranyl chloride | |
CAS RN |
5389-87-7, 4490-10-2 | |
| Record name | Geranyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5389-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004490102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005389877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3,7-dimethylocta-2,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

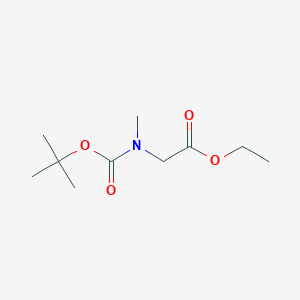
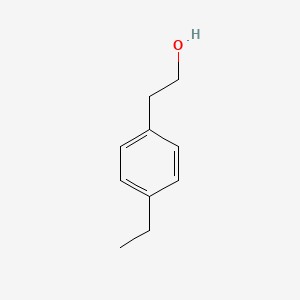
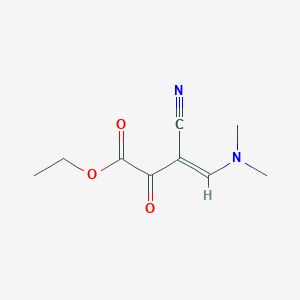

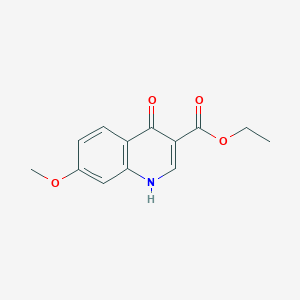
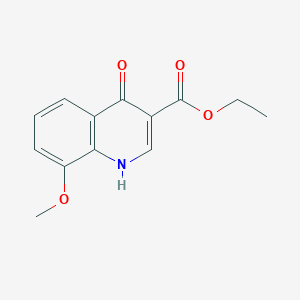


![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)
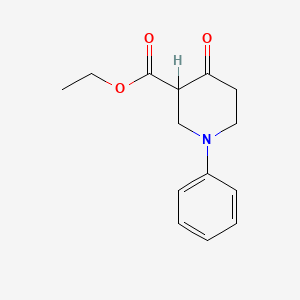
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)
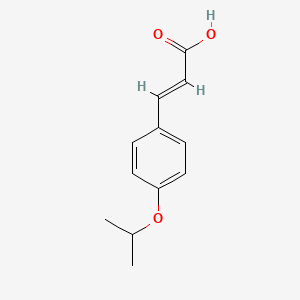
![(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B3021381.png)
